4-chloro-N-(2-methoxyphenyl)-N'-tosylbenzimidamide
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Description
The compound is a benzamide derivative . Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring connected to an amide group .
Synthesis Analysis
While specific synthesis information for the compound is not available, similar compounds can be synthesized from o-Anisidine and 4-Chlorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of similar compounds involves a benzene ring connected to an amide group . Chalcogen bonding, a type of noncovalent interaction, may also be present .Scientific Research Applications
- Synthesis : This compound has been synthesized and characterized using various techniques, including X-ray diffraction, 1H NMR, 13C NMR, FT-IR, and FT-Raman spectra .
- Structure : The X-ray study revealed that the compound adopts a Z configuration due to a strong intramolecular NH⋯O hydrogen bond. It also forms a centrosymmetric dimer through intermolecular OH⋯N′ and OH⋯O′ hydrogen bonds. The 2-methoxyphenyl and 4-chlorophenyl rings are twisted from the mean plane of the hydroxyamidine group .
- Chalcogen bonding involving oxygen atoms (O⋯O) has been observed in various organic compounds. Understanding these interactions can contribute to the synthesis of novel materials .
- Density Functional Theory (DFT) : Perform computational calculations to predict IR, Raman, 1H NMR, and 13C NMR spectra properties. Compare theoretical results with experimental data .
Synthesis and Characterization
Chalcogen Bonding
Computational Studies
properties
IUPAC Name |
4-chloro-N-(2-methoxyphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-15-7-13-18(14-8-15)28(25,26)24-21(16-9-11-17(22)12-10-16)23-19-5-3-4-6-20(19)27-2/h3-14H,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDPGANFCLTPIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)NC3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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